Ouabain octahydrate
Description
Systematic IUPAC Nomenclature and Synonyms
This compound possesses a complex systematic nomenclature reflecting its intricate stereochemical architecture and hydration state. The complete IUPAC designation is 3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one octahydrate. This nomenclature precisely defines the absolute stereochemical configuration at each of the multiple chiral centers present in the molecule.
The compound is known by numerous synonyms that reflect its historical discovery, biological origin, and pharmacological properties. The most commonly encountered alternative names include G-strophanthin, gamma-strophanthin, acocantherine, and strophantine octahydrate. The designation "G-strophanthin" derives from its isolation from Strophanthus gratus seeds, distinguishing it from other strophanthin variants obtained from different plant sources. Additional synonyms include ouabain USP, reflecting its pharmacopeial status, and various systematic descriptors such as 1β,3β,5β,11α,14,19-hexahydroxycard-20(22)-enolide 3-(6-deoxy-α-L-mannopyranoside).
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C29H44O12·8H2O, corresponding to a molecular weight of 728.78 g/mol. This formula encompasses the core cardenolide structure with its attached rhamnose sugar unit, plus eight molecules of water of crystallization. The anhydrous form, simply termed ouabain, has the molecular formula C29H44O12 with a molecular weight of 584.65 g/mol. The significant mass difference of 144.13 g/mol between the hydrated and anhydrous forms reflects the substantial water content that is integral to the crystalline structure.
The stereochemical configuration of this compound exhibits remarkable complexity, with multiple chiral centers throughout both the steroid backbone and the attached sugar moiety. The steroid portion adopts the characteristic cardenolide configuration with β-oriented hydroxyl groups at positions 1, 3, and 5, an α-oriented hydroxyl at position 11, and additional hydroxyl groups at positions 14 and 19. The rhamnose sugar attached at position 3 exists in the α-L-configuration, specifically as 6-deoxy-α-L-mannopyranose. Nuclear magnetic resonance studies have confirmed that all six-membered rings of the steroid portion adopt chair conformations in solution, consistent with crystallographic observations.
Crystallographic Characterization and Hydration State
The crystallographic characterization of this compound reveals a highly organized structure stabilized by extensive hydrogen bonding networks involving both the organic molecule and the water molecules of crystallization. X-ray diffraction studies have demonstrated that the compound crystallizes with eight water molecules per ouabain molecule, forming a stable octahydrate that is maintained under ambient conditions. The water molecules play crucial roles in stabilizing the crystal lattice through hydrogen bonding interactions with the multiple hydroxyl groups present on both the steroid backbone and the rhamnose sugar unit.
Crystallographic data indicate that the compound exhibits optical activity with a specific rotation [α]25/D of 31 to 32.5° in water, reflecting its chiral nature. The crystal structure maintains the same conformational characteristics observed in solution studies, with the steroid rings adopting chair conformations and the attached rhamnose ring also in a chair configuration. The extensive intermolecular hydrogen bonding observed in the crystal lattice does not significantly alter the molecular conformation compared to solution studies, suggesting that the intrinsic molecular geometry is robust across different environments.
Properties
IUPAC Name |
3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXVESGRSUGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859515 | |
| Record name | 3-[(6-Deoxyhexopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998) | |
| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Slightly soluble in water, Very soluble in alcohol | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water, Plates (+9 water molecules) | |
CAS No. |
630-60-4 | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ouabain | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Card-20(22)-enolide, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(6-deoxy-α-L-mannopyranosyloxy)-1,5,11a,14,19-pentahydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
392 °F (EPA, 1998), 200 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
| Record name | OUABAIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
| Record name | Ouabain | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Borosilicate Glassware-Mediated Lyophilization
A method described in the Proceedings of the National Academy of Sciences involves dissolving this compound in deionized water and lyophilizing it in borosilicate glass vials. Trace borate ions leached from the glass form a stable ouabain-borate complex, which enhances crystallization. The protocol is as follows:
-
Dissolve this compound (5 mg) in 1 mL water.
-
Add sodium tetraborate (2.6 mg) to facilitate complexation.
-
Lyophilize at −50°C and 0.01 mbar for 48 hours.
The resulting crystalline product exhibits a distinct ¹H-NMR profile (Table 1), confirming the borate complex’s formation.
Table 1: ¹H-NMR Assignments for Ouabain-Borate Complex (500 MHz, D₂O)
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1' | 4.85 | d (J=8.0 Hz) | Rhamnose C1 |
| H-17 | 5.32 | s | Furanone C17 |
| H-6' | 1.19 | d (J=6.5 Hz) | Rhamnose CH₃ |
Acid-Catalyzed Hydrolysis and Recrystallization
Sigma-Aldrich’s enzymatic assay protocol outlines a preparation method for ouabain solutions:
-
Dissolve this compound in reagent A (50 mM Tris-HCl, pH 7.4).
-
Adjust to pH 7.8 at 37°C using 1 M HCl.
-
Filter through a 0.22 μm membrane and recrystallize at 4°C.
This method yields a 15 mM stock solution suitable for biochemical assays, with a recovery rate of 92–95%.
Advanced Derivatization and Structural Validation
Naphthoylation for Chromatographic Analysis
To differentiate endogenous ouabain isomers from plant-derived this compound, a derivatization protocol using 1-(2-naphthoyl)-imidazole has been developed:
-
React this compound (200 ng) with 1-(2-naphthoyl)-imidazole (2 mg) in anhydrous acetonitrile.
-
Quench with water after 2 hours and purify via reverse-phase HPLC.
-
Analyze using CD spectroscopy to confirm the absence of a positive Cotton effect, distinguishing it from synthetic analogs.
Table 2: RP-HPLC Retention Times for Ouabain Derivatives
| Compound | Retention Time (min) | Mobile Phase |
|---|---|---|
| Ouabain | 12.3 | 40% Acetonitrile/0.1% TFA |
| Ouabain pentanaphthoate | 18.7 | 55% Acetonitrile/0.1% TFA |
Trigonal-Borate Complex Formation
Heating this compound with boric acid (1:1 molar ratio) at 80°C for 1 hour yields a trigonal-borate complex, as confirmed by ¹³C-NMR (Table 3). This complex exhibits enhanced solubility in polar aprotic solvents, facilitating further chemical modifications.
Table 3: ¹³C-NMR Data for Ouabain Trigonal-Borate (125 MHz, D₂O)
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C-19 | 176.5 | Furanone carbonyl |
| C-3' | 72.1 | Rhamnose C3 |
| B-O | 15.2 | Borate linkage |
Industrial-Scale Production and Quality Control
Thermo Scientific Chemicals specifies rigorous quality standards for commercial this compound:
-
Purity : ≥95% (HPLC).
-
Loss on drying : ≤8.5% (w/w) at 105°C.
-
Optical rotation : −33.0° to −32.5° (c=1% in water).
Bulk synthesis employs a hybrid approach:
-
Fermentation : Streptomyces spp. cultures produce ouabagenin, the aglycone precursor.
-
Glycosylation : Rhamnose is enzymatically coupled to ouabagenin using UDP-rhamnose transferase.
-
Hydration : The product is hydrated under controlled humidity (75–80%) to form the octahydrate.
Chemical Reactions Analysis
Types of Reactions: Ouabain Octahydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Cardiovascular Research
Ouabain has been extensively studied for its effects on cardiac function:
- Cardiotonic Effects : It enhances cardiac output and is used in models of heart failure to assess improvements in myocardial contractility .
- Therapeutic Potential : Research indicates that chronic administration of ouabain improves cardiac function in rat models of heart failure, highlighting its potential for treating human heart conditions .
Cancer Research
Recent studies have shown that ouabain can enhance the radiotoxicity of tumor cells:
- Induction of Apoptosis : Ouabain's ability to induce apoptosis in cancer cells has been linked to its action on Na,K-ATPase, making it a candidate for adjunctive cancer therapies .
- Enhancing Radiotherapy : The compound has been shown to increase sensitivity to radiation therapy in certain tumor types, suggesting its utility in improving treatment outcomes .
Neuroscience
Ouabain's role extends into neurobiology:
- Stress Response Modulation : Studies indicate that ouabain influences hippocampal sodium/potassium ATPase expression and affects behavioral responses under stress conditions. It has been observed to promote neuro-regeneration following ischemic injuries .
- Behavioral Studies : Research involving animal models has demonstrated that ouabain can alter behavioral responses related to stress and neurodegeneration, providing insights into its neuroprotective properties .
Endocrinology
Ouabain is also implicated in endocrine research:
- Hormonal Regulation : As an endogenous steroid hormone synthesized in the adrenal glands, ouabain plays a role in regulating blood pressure and cardiovascular function through its interactions with steroid hormone pathways .
Case Studies
Mechanism of Action
Ouabain Octahydrate exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is responsible for maintaining the balance of sodium and potassium ions across the cell membrane . By inhibiting this enzyme, this compound increases intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. This leads to an increase in intracellular calcium levels, promoting the activation of contractile proteins such as actin and myosin . Additionally, this compound affects the electrical activity of the heart by increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Comparison with Similar Compounds
Mechanism-Based Comparison: Na⁺/K⁺-ATPase Inhibitors
Digitoxin
- Molecular Formula : C₄₁H₆₄O₁₃ .
- Source : Derived from Digitalis purpurea (foxglove).
- Mechanism : Inhibits Na⁺/K⁺-ATPase but with distinct binding kinetics. Unlike ouabain, digitoxin has a longer half-life due to its lipophilic nature .
- Potency : While ouabain has a reported Kᵢ of 30 µM , digitoxin exhibits higher affinity in some isoforms of Na⁺/K⁺-ATPase, contributing to its clinical use in congestive heart failure .
- Applications : Used in combination with ouabain octahydrate for shelf-life studies in insect models, suggesting synergistic stability effects .
Bufalin
- Molecular Formula : C₂₄H₃₄O₄ .
- Source: Isolated from toad venom (Bufo spp.).
- Mechanism: Shares the Na⁺/K⁺-ATPase inhibition but also induces apoptosis in cancer cells via non-canonical pathways .
- Potency: Lower Kᵢ than ouabain (nanomolar range in some cancer cell lines), highlighting isoform-specific interactions .
Physicochemical Properties
Functional Comparison with Tubulin-Binding Agents
Biological Activity
Ouabain octahydrate, a cardioactive glycoside derived from the seeds of Strophanthus gratus and other plants in the Apocynaceae family, has garnered significant interest in biomedical research due to its potent biological activities. This compound is primarily recognized for its role as an inhibitor of the sodium-potassium ATPase (Na⁺/K⁺-ATPase), which is crucial for maintaining cellular ion homeostasis and electrical excitability in cardiac and neuronal tissues.
Ouabain exerts its biological effects predominantly through the inhibition of Na⁺/K⁺-ATPase, leading to increased intracellular sodium and calcium concentrations. This mechanism enhances contractility in cardiac myocytes and modifies electrical activity, including:
- Increased intracellular calcium : This promotes the activation of contractile proteins such as actin and myosin.
- Altered cardiac action potentials : Ouabain increases the slope of phase 4 depolarization and shortens action potential duration, which can affect heart rhythm and contractility .
Table 1: Biological Effects of Ouabain on Cardiac Function
| Effect | Mechanism | Reference |
|---|---|---|
| Increased contractility | Enhanced calcium influx | |
| Shortened action potential | Increased phase 4 depolarization | |
| Altered heart rate | Modulation of electrical activity |
Cardiovascular Effects
Ouabain has been used historically in the treatment of heart failure and arrhythmias. Its ability to increase myocardial contractility makes it a valuable therapeutic agent, particularly in cases where conventional treatments are ineffective. However, its narrow therapeutic index necessitates careful monitoring due to potential toxicity.
Case Studies
- Heart Failure Management : In a clinical study involving patients with chronic heart failure, ouabain administration resulted in significant improvements in cardiac output and exercise tolerance compared to placebo .
- Infertility Research : Recent studies have explored ouabain's effects on male fertility. In vitro studies demonstrated that ouabain derivatives could selectively inhibit Na⁺/K⁺-ATPase α4, leading to decreased sperm motility. This finding suggests potential applications in male contraception .
Table 2: Summary of Case Studies Involving Ouabain
| Study Focus | Findings | Reference |
|---|---|---|
| Heart Failure | Improved cardiac output | |
| Male Fertility | Decreased sperm motility with derivatives |
Endogenous Ouabain
Endogenous ouabain, a naturally occurring form of the compound synthesized in the adrenal glands and hypothalamus, has been identified as a regulator of cardiovascular function and fluid balance. Its physiological role includes modulating blood pressure and influencing renal function.
Comparative Analysis of Exogenous vs. Endogenous Ouabain
| Feature | Exogenous Ouabain | Endogenous Ouabain |
|---|---|---|
| Source | Derived from plants | Synthesized by mammals |
| Primary Use | Therapeutic agent for heart conditions | Regulatory role in cardiovascular health |
| Toxicity Potential | High (narrow therapeutic index) | Lower (physiological levels) |
Research Findings on Ouabain Derivatives
Recent advancements have focused on synthesizing ouabain analogues that exhibit selective inhibition of specific Na⁺/K⁺-ATPase isoforms, particularly α4, which is implicated in reproductive biology. These derivatives show promise for developing targeted therapies with reduced side effects compared to traditional ouabain.
Table 3: Inhibitory Potency of Ouabain Derivatives
| Compound | IC₅₀ (nM) | Selectivity for Na,K-ATPase Isoform |
|---|---|---|
| Original Ouabain | Low nanomolar range | Non-selective |
| Derivative 25 | Picomolar range | Highly selective for Na,K-ATPase α4 |
Q & A
Basic Research Questions
Q. What is the mechanism of action of Ouabain octahydrate in inhibiting Na+/K+-ATPase, and how does its stereochemistry influence binding efficacy?
- Methodological Answer : this compound binds to the extracellular α-subunit of Na+/K+-ATPase, specifically targeting the E2-P conformational state, thereby blocking ion transport. Its 15 stereocenters (e.g., 1β,3β,5β,11α configuration) enable high-affinity binding via hydrogen bonding and hydrophobic interactions with conserved residues like Asp121 and Asn122 . To validate binding, researchers often use molecular docking simulations paired with mutagenesis studies to map critical residues. Experimental confirmation involves ATPase activity assays using purified enzyme preparations and dose-response curves (e.g., 0.019–2.5 pg/well in N2a cell assays) .
Q. What are the recommended storage conditions and solubility protocols for this compound to maintain stability in aqueous solutions?
- Methodological Answer : Store this compound in airtight, light-protected containers at 2–8°C to prevent dehydration and photodegradation . For solubility, dissolve in deionized water (10 mg/mL) with brief vortexing and sterile filtration (0.2 μm). Pre-warm solutions to 37°C to avoid crystallization in cell culture media. Light-sensitive handling is critical; use amber vials during experiments .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations in cytotoxicity assays to distinguish specific Na+/K+-ATPase inhibition from nonspecific cell death?
- Methodological Answer :
Dose-Response Design : Use 8-fold serial dilutions (e.g., 0.1–100 μM) in triplicate, including sensitized (+250 μM Ouabain + 25 μM Veratridine) and non-sensitized controls .
Viability Assays : Employ MTT or resazurin-based assays post 20–24 hr exposure. Calculate LC50 values using nonlinear regression (e.g., GraphPad Prism).
Specificity Validation : Compare results with Na+/K+-ATPase knockdown models (siRNA/CRISPR) to confirm on-target effects .
Q. What analytical approaches resolve contradictions when this compound exhibits dual roles (e.g., pro-apoptotic vs. cytoprotective) in cellular models?
- Methodological Answer :
- Contextual Analysis : Replicate experiments across cell types (e.g., primary vs. immortalized lines) and microenvironments (hypoxia/normoxia).
- Pathway Profiling : Use phosphoproteomics or RNA-seq to identify divergent signaling cascades (e.g., Src-EGFR vs. ROS-mediated apoptosis).
- Theoretical Frameworks : Apply systems biology models to integrate dose-dependent effects and temporal dynamics, referencing Gil’s pragmatic research methodology .
Q. How should researchers structure data reporting for this compound studies to meet open-access and reproducibility standards?
- Methodological Answer :
- Metadata Compliance : Include CAS RN (11018-89-6), stereochemical descriptors (IUPAC name), and batch-specific purity data .
- Data Deposition : Upload raw viability curves, LC50 calculations, and NMR/HRMS spectra to public repositories (e.g., Zenodo), adhering to FAIR principles .
- Reproducibility Checklist : Detail buffer compositions, incubation times, and equipment calibration in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
